Dioscin is predominantly found in the rhizomes of Dioscorea species, which are commonly used in traditional herbal medicine. Other sources include plants such as Trigonella and Smilax. The extraction process typically involves the use of organic solvents like ethanol to isolate the saponin from plant materials .
Dioscin is classified as a steroidal saponin, a subclass of saponins characterized by their steroid backbone. Saponins are glycosides that can produce foam when shaken in water and are known for their diverse biological activities. Dioscin specifically falls under the category of triterpenoid saponins, which are derived from triterpenes and feature a sugar moiety attached to the aglycone structure .
The synthesis of dioscin can be achieved through various methods, including extraction from natural sources and synthetic approaches. The traditional method involves acid hydrolysis of diosgenin or direct extraction from plant materials using organic solvents. Recent advancements have introduced biotransformation techniques that utilize microbial enzymes to convert diosgenin into dioscin more efficiently .
Dioscin has a complex molecular structure characterized by its steroid nucleus and glycosidic components. The molecular formula of dioscin is C27H44O10S, indicating the presence of multiple hydroxyl groups and a sugar moiety.
Dioscin undergoes several chemical reactions that can modify its structure and enhance its pharmacological properties.
The pharmacological effects of dioscin are primarily attributed to its ability to modulate various biochemical pathways within the body.
Dioscin has several significant applications in scientific research and industry:
Dioscin exerts potent pro-apoptotic effects through dual modulation of mitochondrial (intrinsic) and death receptor (extrinsic) pathways. In hepatocellular carcinoma (HepG2) cells, dioscin triggers mitochondrial apoptosis by upregulating Bax, downregulating Bcl-2/Bcl-xl, and promoting cytochrome c release. This cascade activates caspase-9 and caspase-3, culminating in poly-ADP-ribose polymerase (PARP) cleavage. Concurrently, reactive oxygen species generation induces apoptosis signal-regulating kinase 1 (ASK1) phosphorylation, which activates c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways [3] [6]. In lung cancer (A549, NCI-H446) and oral squamous cell carcinoma (SCC-4, SCC-25) models, dioscin enhances expression of cleaved caspase-3, cleaved caspase-8, and cleaved PARP, confirming engagement of both intrinsic and extrinsic pathways [2] [10]. Dioscin also upregulates the tumor suppressor p53 in skin (A431) and liver (Bel-7402) cancer cells, reinforcing Bax-mediated mitochondrial permeabilization [2] [6].
Dioscin displays context-dependent autophagy regulation, either inducing cytotoxic autophagic flux or blocking pro-survival autophagy. In breast cancer (MCF-7) and gastric cancer cells, dioscin upregulates microtubule-associated protein 1 light chain 3-II (LC3-II) and Beclin-1 while inhibiting phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling. This promotes autophagosome formation and synergizes with apoptosis via caspase-3 activation [2] [4]. Conversely, in HepG2 liver cancer cells, dioscin suppresses autophagy by accumulating p62 and blocking autophagic flux, leading to lethal oxidative stress [2]. The crosstalk between autophagy and apoptosis is mediated through PI3K/Akt/mammalian target of rapamycin (mTOR) inhibition: Dioscin reduces phospho-Akt and phospho-mTOR levels, derepressing unc-51-like autophagy-activating kinase 1 (ULK1) and transcription factor EB (TFEB) to activate autophagy-related genes [4] [10].
Dioscin selectively targets osteosarcoma stem cells (OSCs) by suppressing the Akt/glycogen synthase kinase 3 beta (GSK3β)/β-catenin axis. In in vitro studies using U2OS and MG63 osteosarcoma cells, dioscin (2.5 μM) reduced sarcosphere formation by 68% and downregulated stemness markers SRY-box transcription factor 2 (SOX2) and octamer-binding transcription factor 4 (OCT4). Mechanistically, dioscin inhibited phospho-Akt (Ser473) and phospho-GSK3β (Ser9), preventing GSK3β inactivation. This promoted β-catenin phosphorylation and proteasomal degradation, reducing nuclear β-catenin by 54% [4]. Consequently, transcription of β-catenin-dependent stemness genes (e.g., MYC, CCND1) was suppressed. In vivo, dioscin (60 mg/kg/day, oral) reduced tumor growth by 73% in OSC xenografts and decreased β-catenin expression in immunohistochemical analyses [4].
Table 1: Dioscin's Effects on Osteosarcoma Stem Cell Signaling
Target Protein | Regulation by Dioscin | Functional Consequence |
---|---|---|
p-Akt (Ser473) | ↓ 2.8-fold | Loss of Akt kinase activity |
p-GSK3β (Ser9) | ↓ 3.1-fold | GSK3β activation |
β-catenin | ↓ 4.5-fold (nuclear) | Reduced stemness gene transcription |
SOX2 | ↓ 3.7-fold | Impaired self-renewal |
OCT4 | ↓ 3.0-fold | Loss of pluripotency |
Dioscin overcomes chemoresistance by inhibiting adenosine triphosphate (ATP)-dependent drug efflux transporters and enhancing intracellular drug accumulation. In methotrexate-resistant osteosarcoma (U2OS/MTX300) and doxorubicin-resistant breast cancer cells, dioscin (1–5 μM) downregulated P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2) expression by 60–80% via nuclear factor kappa B (NF-κB) inhibition [2] [8]. This increased intracellular doxorubicin retention by 3.2-fold. Additionally, dioscin sensitizes resistant tumors by modulating apoptosis regulators: It inhibits survivin (BIRC5) through ubiquitin-mediated degradation in non-small cell lung cancer and suppresses X-linked inhibitor of apoptosis protein (XIAP) in colon cancer [2] [10]. Dioscin also disrupts drug-resistance-related survival pathways, including extracellular signal-regulated kinase (Erk) and signal transducer and activator of transcription 3 (STAT3), while reactivating p53 in p53-mutant cancers [6] [8].
Table 2: Dioscin's Mechanisms for Reversing Multi-Drug Resistance
Resistance Mechanism | Dioscin's Action | Observed Outcome |
---|---|---|
P-gp/BCRP overexpression | ↓ Protein expression via NF-κB inhibition | ↑ Intracellular chemotherapeutic accumulation |
Survivin/XiAP elevation | ↑ Ubiquitin-mediated degradation | ↑ Caspase-3/7 activation |
Aberrant Erk/STAT3 | ↓ Phosphorylation of Erk/STAT3 | Restored apoptosis sensitivity |
p53 mutations | ↑ Wild-type p53 stabilization | Reactivation of Bax pathway |
Hypoxia-inducible factor 1-alpha (HIF-1α) | ↓ Protein synthesis under hypoxia | Reduced P-gp transcription |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7